5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol
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Overview
Description
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is a chemical compound with the molecular formula C9H10ClNO2 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group
Preparation Methods
The synthesis of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol typically involves several steps. One common method includes the chlorination of a pyridine derivative followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol can be compared with other similar compounds, such as:
5-Chloro-6-methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
6-(Cyclopropylmethoxy)pyridin-3-ol: Lacks the chlorine atom, which may affect its reactivity and applications.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
5-chloro-6-(cyclopropylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-7(12)4-11-9(8)13-5-6-1-2-6/h3-4,6,12H,1-2,5H2 |
InChI Key |
IPXDMMOVNXLRBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)O)Cl |
Origin of Product |
United States |
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